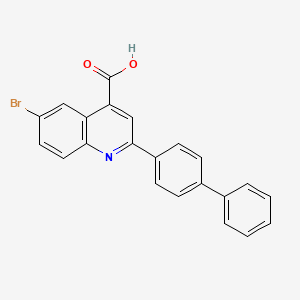

2-Biphenyl-4-yl-6-bromo-4-carboxy-quinoline

Description

2-Biphenyl-4-yl-6-bromo-4-carboxy-quinoline is a quinoline derivative characterized by a biphenyl substituent at position 2, a bromine atom at position 6, and a carboxylic acid group at position 3. Its molecular formula is C₂₂H₁₄BrNO₂, with a molecular weight of 412.26 g/mol. The carboxylic acid group contributes to solubility in polar solvents and enables salt formation, while the bromine atom may serve as a site for further functionalization (e.g., cross-coupling reactions).

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO2/c23-17-10-11-20-18(12-17)19(22(25)26)13-21(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQBERRKYHYRPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-6-bromo-4-carboxy-quinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-6-bromo-4-carboxy-quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-Biphenyl-4-yl-6-bromo-4-carboxy-quinoline is a quinoline derivative with a variety of applications in chemistry, biology, medicine, and industry. Its unique structure, which includes biphenyl and bromine substituents, gives it unique chemical properties and reactivities, making it useful in a variety of scientific and industrial applications.

Scientific Research Applications

- Chemistry It can be used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

- Biology Because of its unique structure, it can interact with biological molecules, making it useful in biochemical studies and drug design.

- Medicine Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities, and this compound may be investigated for similar therapeutic applications.

- Industry It can be used to develop advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

This compound is a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Antimicrobial Activity Recent research has highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb) . Biological evaluations of quinoline derivatives, including those with biphenyl substitutions, have yielded promising results against both replicating and non-replicating forms of Mtb.

Anticancer Properties It has also been investigated for anticancer activity. Quinoline derivatives can inhibit various cancer cell lines via mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

- A study evaluated quinoline derivatives against Mtb and discovered that specific substitutions at the C-6 position could improve activity against replicating and non-replicating forms of the bacterium.

- In vitro tests on cancer cell lines revealed that certain modifications to the biphenyl structure significantly improved anticancer efficacy, indicating a promising direction for drug development.

- SAR studies have been crucial in determining which modifications produce the best biological responses, guiding future synthetic efforts.

Data Tables

The following tables summarize the antimicrobial and anticancer activities of this compound:

Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Modification | MIC (μg/mL) | Activity |

|---|---|---|---|

| 6a | C-6 Chloro | 32 | Moderate |

| 6e | C-2 Biphenyl | >100 | Loss |

| 7a | C-6 Methyl | 16 | High |

Anticancer Activity

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| A375 | 2-Biphenyl derivative | 4.2 |

| MCF7 | Various quinolines | <1 |

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-6-bromo-4-carboxy-quinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the biphenyl and bromine substituents can influence its binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The following table summarizes key differences between the target compound and its analogues:

Biological Activity

2-Biphenyl-4-yl-6-bromo-4-carboxy-quinoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline core substituted with a biphenyl group and a bromo and carboxy group at specific positions. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb). The biological evaluation of various quinoline derivatives, including those with biphenyl substitutions, has shown promising results against both replicating and non-replicating forms of Mtb. Notably, derivatives with modifications at the C-6 position exhibited enhanced inhibitory activity:

| Compound | Modification | MIC (μg/mL) | Activity |

|---|---|---|---|

| 6a | C-6 Chloro | 32 | Moderate |

| 6e | C-2 Biphenyl | >100 | Loss |

| 7a | C-6 Methyl | 16 | High |

The compound this compound was specifically noted for its loss of activity when the biphenyl group was altered, indicating the importance of this structural feature for maintaining efficacy against Mtb .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Quinoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For example:

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| A375 | 2-Biphenyl derivative | 4.2 |

| MCF7 | Various quinoline derivatives | <1 |

These findings suggest that modifications to the quinoline structure can significantly influence anticancer potency .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : Interaction with key enzymes involved in bacterial replication or cancer cell proliferation.

- Receptor Modulation : Alteration of receptor activities that lead to changes in cellular signaling pathways.

- DNA Interaction : Potential intercalation into DNA or inhibition of topoisomerases, which are crucial for DNA replication.

Experimental studies are required to elucidate these mechanisms further .

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A comprehensive study evaluated various derivatives of quinolines against Mtb, revealing that specific substitutions at the C-6 position could enhance activity against both replicating and non-replicating forms of the bacterium.

- Anticancer Screening : In vitro tests on several cancer cell lines demonstrated that certain modifications to the biphenyl structure significantly improved anticancer efficacy, suggesting a promising direction for drug development.

- Structure–Activity Relationship (SAR) Studies : These studies have been crucial in identifying which modifications yield the best biological responses, guiding future synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.